![molecular formula C21H20N4O3 B2492237 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1251654-83-7](/img/structure/B2492237.png)

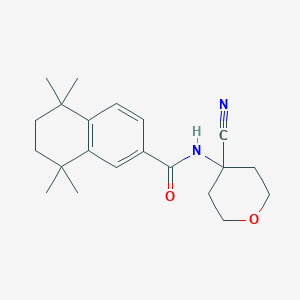

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(furan-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest falls within a category of organic compounds known for their complex molecular structures and diverse chemical properties. Such compounds are often synthesized through multi-step reactions, involving the formation of intermediate products that contribute to the final structure. The research focuses on exploring the synthetic routes, molecular structure analysis, chemical reactions, and properties of these compounds to understand their potential applications and behaviors in various chemical environments.

Synthesis Analysis

Synthesis of structurally related compounds typically involves reactions such as condensation, cyclization, and functional group transformations. For instance, the synthesis of 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives demonstrates a multi-step process involving reactions with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters, showcasing a complex synthetic pathway that might be analogous to our compound of interest (Horishny, Arshad, & Matiychuk, 2021).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Research has shown that compounds involving furan-2-ylmethyl groups can be used in various chemical synthesis processes. For instance, furan-2-ylmethyl tosylacetates have been utilized in decarboxylative Claisen rearrangement reactions to yield heteroaromatic products (Craig et al., 2005). Additionally, the structural transformation of 2(3H)-furanone derivatives into oxazinone and pyrimidinone heterocycles has been explored, indicating the versatility of these compounds in synthesizing complex heterocycles (Hashem et al., 2017).

Anticancer Applications

A significant application of compounds with furan-2-ylmethyl groups includes anticancer activity. Research on 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide derivatives has shown potential in inhibiting cancer cell growth, specifically against leukemia cell lines (Horishny et al., 2021).

Radioligand Imaging

In the field of radiology, certain pyrimidineacetamides have been used in developing selective radioligands for imaging. For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds similar to the query molecule, have been reported for their application in positron emission tomography (PET) imaging, providing valuable insights in medical diagnostics (Dollé et al., 2008).

Antimicrobial Activity

Compounds containing furan-2-ylmethyl groups have also shown antimicrobial properties. Studies on various heterocyclic compounds including furan-2-ylmethyl groups demonstrated significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Hossan et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds with a pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

The exact mode of action of this compound is currently unknown . It’s worth noting that similar compounds have shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have shown a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(furan-2-yl)methyl]acetamide are not fully understood due to the limited available data. It is known that pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds to which this molecule belongs, have attracted interest due to their biological and chemotherapeutic importance . These compounds have been found to be active against various viruses .

Molecular Mechanism

The molecular mechanism of action of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(furan-2-yl)methyl]acetamide is not yet fully understood. It is known that the reaction involves the condensation of 6-aminopyrimidines

Eigenschaften

IUPAC Name |

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-2-24-14-23-19-17(15-7-4-3-5-8-15)12-25(20(19)21(24)27)13-18(26)22-11-16-9-6-10-28-16/h3-10,12,14H,2,11,13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAMGTIEJSHAQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2492156.png)

![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)

![5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B2492165.png)

![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)

![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)